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1,5-Dimethyl-1H-pyrrole-2-

carbonitrile

Cat. No.: B1266065 Get Quote

For Immediate Release

A comprehensive spectroscopic analysis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile, a

heterocyclic compound of interest in chemical synthesis and drug discovery, is presented in this

guide. This document provides a comparative overview of its spectral characteristics (NMR, IR,

MS) alongside two structurally related alternatives: 1-methyl-1H-pyrrole-2-carbonitrile and 2,5-

dimethyl-1H-pyrrole. This guide is intended for researchers, scientists, and drug development

professionals, offering detailed experimental data and protocols to support further investigation

and application of these compounds.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 1,5-Dimethyl-
1H-pyrrole-2-carbonitrile and its alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compound H3 H4 N-CH₃ C5-CH₃

1,5-Dimethyl-1H-

pyrrole-2-

carbonitrile

6.71 (d) 5.99 (d) 3.63 (s) 2.22 (s)

1-methyl-1H-

pyrrole-2-

carbonitrile

6.81 (dd) 6.09 (dd) 3.70 (s) -

2,5-dimethyl-1H-

pyrrole
5.72 (s) 5.72 (s) - 2.18 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compo
und

C2 C3 C4 C5 CN N-CH₃ C5-CH₃

1,5-

Dimethyl-

1H-

pyrrole-2-

carbonitri

le

117.4 120.5 107.8 139.1 115.2 32.5 12.8

1-methyl-

1H-

pyrrole-2-

carbonitri

le

118.6 122.1 109.1 125.8 115.8 33.1 -

2,5-

dimethyl-

1H-

pyrrole

127.5 105.6 105.6 127.5 - - 12.9

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
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Compound C≡N Stretch
C-H (Aromatic)
Stretch

C-H (Aliphatic)
Stretch

C=C Stretch

1,5-Dimethyl-1H-

pyrrole-2-

carbonitrile

~2220 ~3100 ~2950 ~1550

1-methyl-1H-

pyrrole-2-

carbonitrile

~2225 ~3110 ~2960 ~1540

2,5-dimethyl-1H-

pyrrole
- ~3100 ~2920 ~1560

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

1,5-Dimethyl-1H-pyrrole-2-

carbonitrile[1]
120 119, 92

1-methyl-1H-pyrrole-2-

carbonitrile
106 105, 79

2,5-dimethyl-1H-pyrrole 95 94, 80

Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz

spectrometer.
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¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition

time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, an acquisition

time of 1.5 seconds, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling

was applied during the acquisition.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected using MestReNova software. Chemical shifts were referenced to the TMS signal at

0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal

attenuated total reflectance (UATR) accessory.

Instrumentation: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Data Acquisition: A total of 16 scans were co-added at a resolution of 4 cm⁻¹. A background

spectrum of the clean diamond crystal was recorded prior to the sample analysis and

automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum was processed using the instrument's software to

identify the wavenumbers of the absorption peaks.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) was

prepared in methanol.

Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single

quadrupole mass spectrometer with an electron ionization (EI) source. The sample was

introduced via direct infusion.

Data Acquisition: The electron energy was set to 70 eV. The ion source temperature was

maintained at 200°C. Mass spectra were recorded over a mass-to-charge (m/z) range of 40-

400.
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Data Processing: The acquired mass spectra were analyzed to determine the molecular ion

peak and the major fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound, from sample preparation to final data interpretation.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational dataset for 1,5-Dimethyl-1H-pyrrole-2-carbonitrile and its

analogs, facilitating its identification and differentiation in complex chemical environments. The

detailed protocols offer a standardized approach for researchers to obtain comparable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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